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molecular formula C13H16O B8663448 5,6-Diethyl-2,3-dihydroinden-1-one

5,6-Diethyl-2,3-dihydroinden-1-one

Cat. No. B8663448
M. Wt: 188.26 g/mol
InChI Key: IBNBOWHDRVHHRZ-UHFFFAOYSA-N
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Patent
US08658673B2

Procedure details

3-chloro-1-(3,4-diethylphenyl)-1-propanone (15.5 g) is dissolved in 66 mL concentrated sulphuric acid and heated to 90° C. for 4 hours. The reaction mixture is cooled, ice (70 g) is added, and the aqueous solution extracted twice with toluene. The organic layer is washed with sodium bicarbonate, saturated aqueous NaCl, and treated with activated charcoal and magnesium suphate. After filtration, the solvent is removed in vacuo. The product is purified by flash column chromatography (silica, hexane/ethylacetate 10:1), and further crystallised in hexane.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
70 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH3:13])=[C:8]([CH2:14][CH3:15])[CH:7]=1)=[O:5]>S(=O)(=O)(O)O>[CH2:12]([C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[CH2:14][CH3:15])[C:4](=[O:5])[CH2:3][CH2:2]2)[CH3:13]

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
ClCCC(=O)C1=CC(=C(C=C1)CC)CC
Name
Quantity
66 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
70 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted twice with toluene
WASH
Type
WASH
Details
The organic layer is washed with sodium bicarbonate, saturated aqueous NaCl
ADDITION
Type
ADDITION
Details
treated with activated charcoal and magnesium suphate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product is purified by flash column chromatography (silica, hexane/ethylacetate 10:1)
CUSTOM
Type
CUSTOM
Details
further crystallised in hexane

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=C2CCC(C2=CC1CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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